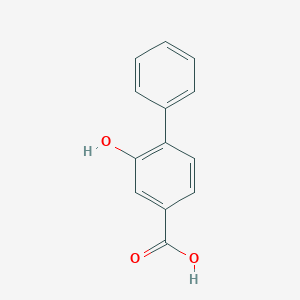

3-Hydroxy-4-phenylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSADESJTZDXCPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30616375 | |

| Record name | 2-Hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106593-48-0 | |

| Record name | 2-Hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Screening Protocol: 3-Hydroxy-4-phenylbenzoic Acid

This technical guide outlines a comprehensive biological activity screening protocol for 3-Hydroxy-4-phenylbenzoic acid (3-H-4-PBA) .

Given the structural characteristics of 3-H-4-PBA—specifically the biphenyl core combined with a meta-hydroxyl moiety relative to the carboxyl group—this compound represents a significant scaffold for exploring non-steroidal anti-inflammatory (NSAID) activity, transthyretin (TTR) amyloid stabilization , and antioxidant potential. Unlike its structural isomer Diflunisal (a salicylate derivative), the meta-positioning of the hydroxyl group in 3-H-4-PBA suggests a distinct pharmacological profile that requires a tailored screening approach.

Chemical Identity & Rational Design

Compound: this compound (3-H-4-PBA) Chemical Class: Hydroxybiphenyl carboxylic acid Pharmacophore Analysis:

-

Biphenyl Core: Provides lipophilicity and planar geometry suitable for hydrophobic pocket binding (e.g., COX enzyme channels, TTR thyroxine binding sites).

-

Carboxylic Acid (C1): Essential for ionic interactions (e.g., Arg120 in COX-1/2).

-

Hydroxyl Group (C3): Located meta to the carboxyl group. Unlike salicylates (ortho-OH), this prevents intramolecular hydrogen bonding with the carbonyl, potentially altering pKa and increasing hydrogen bond donor capacity to receptor targets.

Phase I: In Silico Profiling & Druggability

Before wet-lab synthesis, computational modeling is required to prioritize biological targets and predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) risks.

Molecular Docking Workflow

Objective: Determine binding affinity against primary inflammatory and amyloid targets.

-

Target 1: Cyclooxygenase-2 (COX-2) (PDB ID: 5KIR)

-

Rationale: Biphenyl acids are classical COX inhibitors.

-

Focus: Assess if the 3-OH group forms H-bonds with Tyr355 or Ser530.

-

-

Target 2: Transthyretin (TTR) (PDB ID: 1SN0)

-

Rationale: Hydroxylated biphenyls are potent kinetic stabilizers of TTR tetramers, preventing amyloidogenesis.

-

Focus: Evaluate the fit of the phenyl ring into the halogen-binding pockets (HBP) of TTR.

-

ADMET Prediction

-

Solubility Prediction: Biphenyls often suffer from poor aqueous solubility. Calculate LogP (Partition coefficient). If LogP > 3.5, formulation strategies (e.g., micronization) will be required for in vivo steps.

-

Toxicity: Screen for structural alerts (Pan-Assay Interference Compounds - PAINS) to ensure the biphenyl core does not act as a promiscuous aggregator.

Visualization of Screening Logic

Figure 1: Decision tree for the biological characterization of 3-H-4-PBA, moving from computational prediction to in vivo validation.

Phase II: In Vitro Biological Assays

This phase validates the mechanisms predicted in silico. All assays must include Diflunisal as a positive control due to structural similarity.

Enzyme Inhibition: COX-1 vs. COX-2 Screening

Purpose: To determine anti-inflammatory potency and selectivity ratios.

-

Protocol Overview: Use a Colorimetric COX (Ovine/Human) Inhibitor Screening Kit.

-

Mechanism: Peroxidase activity of COX heme is measured by the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

-

Methodology:

-

Preparation: Dissolve 3-H-4-PBA in DMSO (Final concentration <1% to prevent enzyme denaturation).

-

Incubation: Incubate enzyme (COX-1 or COX-2) with 3-H-4-PBA (0.1 nM – 100 µM) for 10 mins at 25°C.

-

Initiation: Add Arachidonic Acid and TMPD.

-

Detection: Monitor absorbance at 590 nm.

-

-

Data Output: Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Antioxidant Capacity: DPPH Radical Scavenging

Purpose: To assess if the phenolic hydroxyl group (C3) can scavenge reactive oxygen species (ROS).

| Parameter | Condition |

| Reagent | 2,2-diphenyl-1-picrylhydrazyl (DPPH) |

| Solvent | Methanol (absolute) |

| Concentration Range | 10 – 200 µg/mL |

| Incubation | 30 minutes in dark at Room Temperature |

| Detection | Absorbance at 517 nm |

| Calculation | % Inhibition = |

Biophysical Assay: TTR Amyloid Stabilization

Purpose: Biphenyls are privileged structures for preventing Transthyretin (TTR) misfolding (amyloidosis). Protocol:

-

Cross-Linking: Incubate Recombinant TTR (2 µM) with 3-H-4-PBA (10 µM) at pH 7.4.

-

Acid Denaturation: Lower pH to 4.4 to induce tetramer dissociation.

-

Turbidity Measurement: Measure aggregation via turbidity at 400 nm over 96 hours.

-

Success Metric: <50% aggregation compared to vehicle control indicates potent stabilization.

Phase III: Cytotoxicity & Safety Profiling

Before animal testing, the compound must be cleared for cellular toxicity.

Assay: MTT Cell Viability Assay. Cell Lines:

-

HEK293: Human Embryonic Kidney (General toxicity).

-

HepG2: Human Liver Carcinoma (Metabolic toxicity).

Protocol:

-

Seed cells at

cells/well in 96-well plates. -

Treat with 3-H-4-PBA (0, 10, 50, 100, 500 µM) for 24h and 48h.

-

Add MTT reagent; solubilize formazan crystals with DMSO.

-

Threshold: If

on HepG2, the compound is likely too toxic for systemic drug development.

Phase IV: Analytical Validation (HPLC-UV/MS)

Reliable screening requires verifying the purity and stability of the test compound in biological media.

Instrument: HPLC with Photodiode Array (PDA) and Mass Spectrometry (MS).

Column: C18 Reverse Phase (

Gradient Method:

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Equilibration |

| 15.0 | 90 | Elution of Biphenyl Core |

| 20.0 | 90 | Wash |

| 21.0 | 10 | Re-equilibration |

Detection: Monitor at 254 nm (aromatic ring) and 280 nm (phenolic moiety).

Mechanistic Pathway Visualization

The following diagram illustrates the dual-pathway potential of 3-H-4-PBA: inhibiting inflammation via COX and preventing amyloidosis via TTR stabilization.

Figure 2: Proposed Mechanism of Action (MOA). 3-H-4-PBA acts as a dual-functional probe targeting inflammatory cascades and protein misfolding.

References

-

Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563-7568.

-

Adamski-Werner, S. L., et al. (2004). Diflunisal analogues stabilize the native state of transthyretin and inhibit amyloid formation. Journal of Medicinal Chemistry, 47(2), 355-374.

-

Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412–422.

-

Stark, B. C., et al. (2022). Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts.[1] Molecules, 27(20), 7094.[1]

-

ChemicalBook. (2024). 4'-Hydroxy-4-biphenylcarboxylic acid (Structural Analog Data). ChemicalBook Database.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxy-4-phenylbenzoic Acid

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-4-phenylbenzoic acid, a biphenyl carboxylic acid derivative, represents a class of organic compounds with significant potential in medicinal chemistry and materials science. While its natural occurrence has not been documented, its chemical synthesis offers a pathway to explore its properties and potential applications. This guide provides a comprehensive overview of a robust synthetic route for this compound via the Suzuki-Miyaura cross-coupling reaction. It includes a detailed, step-by-step protocol for synthesis and purification, an in-depth analysis of the expected spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and MS), and a discussion of the potential therapeutic applications of this and related compounds. This document serves as a technical resource for researchers aiming to synthesize, identify, and utilize this compound in their scientific endeavors.

Introduction and Significance

Biphenyl carboxylic acids are a privileged scaffold in medicinal chemistry and materials science. The rigid, planar structure of the biphenyl moiety allows for specific interactions with biological targets, while the carboxylic acid group provides a handle for further functionalization and can participate in hydrogen bonding. Prominent examples of biphenyl carboxylic acids in pharmaceuticals include fenbufen, an anti-inflammatory drug.

Hydroxybenzoic acids are also of great interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The combination of these two pharmacophores in this compound suggests a molecule with a high potential for biological activity.

To date, this compound has not been reported as a naturally occurring compound. Therefore, chemical synthesis is the primary means of obtaining this molecule for research and development. This guide focuses on a practical and efficient synthetic approach, providing the necessary details for its successful preparation and characterization in a laboratory setting.

Proposed Synthesis of this compound

The most logical and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid, and it is a cornerstone of modern organic synthesis due to its high functional group tolerance and generally high yields.[1][2]

The proposed synthetic route involves the coupling of 4-bromo-3-hydroxybenzoic acid with phenylboronic acid .

Caption: Proposed Suzuki-Miyaura synthesis of this compound.

Detailed Synthetic Protocol

This protocol is adapted from established procedures for the synthesis of similar biphenyl carboxylic acids.[1][3]

Materials:

-

4-Bromo-3-hydroxybenzoic acid (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium on carbon (Pd/C, 10 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Ethanol

-

Deionized water

-

Toluene

-

Ethyl acetate

-

Hydrochloric acid (1 M)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask, add 4-bromo-3-hydroxybenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and palladium on carbon (10 mol%).

-

Solvent Addition: Add a 4:1 mixture of ethanol and deionized water to the flask.

-

Reaction: Stir the mixture vigorously at room temperature for 30 minutes, then heat to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

To the remaining aqueous solution, add 1 M HCl until the pH is acidic (pH ~2), which will precipitate the crude product.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification

The crude product can be purified by recrystallization or column chromatography.

-

Recrystallization: Dissolve the crude product in a minimal amount of hot toluene or an ethanol/water mixture and allow it to cool slowly to form crystals.

-

Column Chromatography: If necessary, purify the product on a silica gel column using a mixture of ethyl acetate and hexanes as the eluent.

Caption: Workflow for the isolation and purification of this compound.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound must be confirmed by a combination of physicochemical and spectroscopic methods.

Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₁₃H₁₀O₃ |

| Molecular Weight | 214.22 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected to be in the range of other biphenyl carboxylic acids (e.g., 4-biphenylcarboxylic acid: 220-225 °C) |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, acetone, DMSO); sparingly soluble in water. |

Spectroscopic Analysis

The following are the expected spectroscopic data for this compound, based on the analysis of its isomers and related compounds.[4][5][6]

3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the acidic protons of the hydroxyl and carboxyl groups.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | > 10.0 | singlet (broad) | 1H |

| Phenolic (-OH) | 9.0 - 10.0 | singlet (broad) | 1H |

| Aromatic Protons | 6.8 - 8.2 | multiplets | 8H |

3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 165 - 175 |

| Aromatic Carbons | 110 - 160 |

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) | Hydrogen-bonded OH |

| O-H Stretch (Phenol) | 3200 - 3600 (broad) | Phenolic OH |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Carbonyl stretch |

| C=C Stretch (Aromatic) | 1450 - 1600 | Aromatic ring |

3.2.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

| Ion | Expected m/z |

| [M]⁺ (Molecular Ion) | 214.06 |

| [M-H]⁻ | 213.05 |

| [M-COOH]⁺ | 169.07 |

Potential Applications and Future Directions

While specific biological activities for this compound are not yet extensively reported, the activities of related hydroxybenzoic and biphenyl carboxylic acids suggest several promising avenues for future research:

-

Cardiovascular Health: Several dihydroxybenzoic acids have shown potential in ameliorating cardiovascular issues like hypertension and atherosclerosis.[7]

-

Anti-inflammatory and Analgesic Properties: As seen with fenbufen, the biphenyl carboxylic acid scaffold is a good starting point for the development of anti-inflammatory agents.

-

Antimicrobial Activity: Derivatives of 4-hydroxybenzoic acid have demonstrated significant antimicrobial properties.[8]

-

Materials Science: Biphenyl carboxylic acids are used as intermediates in the synthesis of polymers and liquid crystals.

The synthesis of this compound opens the door to further derivatization and screening for these and other biological activities.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, isolation, and characterization of this compound. By leveraging the well-established Suzuki-Miyaura cross-coupling reaction, this valuable compound can be efficiently prepared in the laboratory. The detailed protocols and expected spectroscopic data herein serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling further exploration of the properties and potential applications of this promising molecule.

References

- Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

- Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. (n.d.). University Chemistry, 34(1), 88-93.

- Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. (2006, March). OC-Praktikum.

- Pagariya, R. F., & Thakare, N. S. (2016). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 8(5), 385-392.

- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024, February 17). PubMed Central.

- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023, November 15). MDPI.

- 2, 3, and 4 hydroxybenzoic acid syntheses. (2021, January 9). YouTube.

- Google Patents. (n.d.). CN112673108A - Process for producing 3-hydroxy-4-aminobenzoic acids.

- Google Patents. (n.d.). US5081281A - Process for the preparation of 3,3',4,4'-biphenyltetracarboxylic acid and its derivatives.

-

PubChem. (n.d.). [1,1'-Biphenyl]-4-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). US4755617A - Process for the preparation of 4'-hydroxybiphenyl-4-carboxyl acid.

-

PubChem. (n.d.). 2-Hydroxy-4-phenylbenzoic acid. Retrieved from [Link]

- Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2025, August 7).

-

PubChem. (n.d.). 4-Hydroxy-3-phenylbenzoic acid. Retrieved from [Link]

- McCarty, M. F., & DiNicolantonio, J. J. (2014). Hydroxybenzoic acid isomers and the cardiovascular system. Nutrition & Metabolism, 11(1), 27.

Sources

- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 2. mdpi.com [mdpi.com]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. jocpr.com [jocpr.com]

- 5. (1,1'-Biphenyl)-4-carboxylic acid | C13H10O2 | CID 66724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Biphenylcarboxylic acid(92-92-2) IR Spectrum [m.chemicalbook.com]

- 7. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US4755617A - Process for the preparation of 4'-hydroxybiphenyl-4-carboxyl acid - Google Patents [patents.google.com]

Synthesis and Characterization of 3-Hydroxy-4-phenylbenzoic Acid Derivatives

An In-depth Technical Guide

Introduction: The Significance of the Biphenyl Scaffold

The 3-hydroxy-4-phenylbenzoic acid moiety represents a privileged scaffold in medicinal chemistry and materials science. As a substituted biphenyl, its unique three-dimensional structure allows for precise interactions with biological targets, making its derivatives valuable as pharmaceutical intermediates.[1][2] These compounds are recognized for a range of biological activities, including antimicrobial and anti-inflammatory properties, underscoring the importance of robust and well-defined synthetic and analytical methodologies.[3][4]

This guide provides a comprehensive technical overview for researchers and drug development professionals, moving beyond simple protocols to explain the underlying principles of synthesis, purification, and characterization. We will focus on the most effective and widely adopted methods, offering insights into experimental design and data interpretation to ensure both efficiency and scientific rigor.

Part 1: Core Synthetic Strategies for Aryl-Aryl Bond Formation

The central challenge in synthesizing these derivatives is the creation of the carbon-carbon bond between the two aromatic rings. While several methods exist for aryl-aryl bond formation, modern organic synthesis overwhelmingly favors palladium-catalyzed cross-coupling reactions for their efficiency, substrate tolerance, and milder reaction conditions.[5]

The Primary Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the gold standard for synthesizing biphenyl compounds.[6] It involves the coupling of an organoboron species (typically a boronic acid) with an organohalide, catalyzed by a palladium(0) complex.[7] Its widespread use is a testament to its reliability and tolerance of a vast array of functional groups, which is critical when working with multifunctional molecules like hydroxybenzoic acids.[8][9]

Causality Behind the Choice: The Suzuki-Miyaura coupling is preferred over older methods like the Ullmann reaction due to its significantly milder conditions, broader functional group compatibility, and the generally non-toxic nature of the boronic acid reagents.[10] While the Ullmann coupling, which uses copper as a catalyst, has historical significance, it often requires harsh conditions such as high temperatures and stoichiometric amounts of copper, leading to lower yields and limited substrate scope.[10][11]

The general workflow for this synthesis is outlined below.

Caption: High-level workflow for synthesis and characterization.

Mechanistic Insights: The Palladium Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process is a cycle that regenerates the active Pd(0) catalyst.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (e.g., 4-bromo-3-hydroxybenzoic acid), forming a Pd(II) complex.

-

Transmetalation: A base (e.g., K₂CO₃) activates the phenylboronic acid, forming a more reactive boronate species. This species then transfers its phenyl group to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups (the phenyl and the hydroxybenzoyl) on the Pd(II) complex couple and are eliminated, forming the desired C-C bond of the biphenyl product and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, incorporating purification and setting the stage for rigorous characterization.

Materials:

-

4-Bromo-3-hydroxybenzoic acid (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium on carbon (Pd/C, 5 mol%)[6]

-

Potassium carbonate (K₂CO₃) (2.5 equiv)

-

Solvent: Ethanol/Water (3:1 v/v)

-

Ethyl acetate, 2M Hydrochloric acid (HCl), Brine, Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-3-hydroxybenzoic acid, phenylboronic acid, K₂CO₃, and Pd/C.

-

Solvent Addition: Add the ethanol/water solvent mixture.

-

Reaction: Heat the mixture to reflux (approx. 80-85 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up & Catalyst Removal: After completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the heterogeneous Pd/C catalyst. Wash the pad with a small amount of ethanol.

-

Solvent Removal & Acidification: Remove the ethanol from the filtrate under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH ~2 with 2M HCl. A precipitate should form.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure this compound.[12][13]

Part 2: Comprehensive Characterization

Rigorous characterization is non-negotiable for verifying the structure and purity of the synthesized derivative. Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra should be acquired.

-

¹H NMR: This spectrum reveals the electronic environment of every proton. For this compound, expect to see:

-

Aromatic Region (δ 7.0-8.0 ppm): A complex set of multiplets corresponding to the protons on the two different phenyl rings. The substitution pattern will dictate the specific splitting patterns (e.g., doublets, triplets).[8][14]

-

Phenolic Proton (OH): A broad singlet, typically between δ 9-11 ppm, which will disappear upon shaking the sample with a drop of D₂O.

-

Carboxylic Acid Proton (COOH): A very broad singlet, often far downfield (δ 12-13 ppm), which will also exchange with D₂O.[15]

-

-

¹³C NMR: This spectrum confirms the carbon skeleton. Key signals include:

-

Carboxyl Carbon (C=O): A signal in the δ 165-175 ppm range.

-

Aromatic Carbons: A series of signals between δ 110-160 ppm. The number of signals will depend on the molecule's symmetry. Carbons attached to the hydroxyl group will be further downfield.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is ideal for rapidly confirming the presence of key functional groups.[16]

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹, resulting from strong hydrogen bonding.

-

O-H Stretch (Phenol): A sharper, distinct peak around 3200-3500 cm⁻¹.[17]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.[18]

-

C=C Stretches (Aromatic): Several sharp peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is preferred for obtaining a highly accurate mass.

-

Expected Result: For this compound (C₁₃H₁₀O₃), the expected molecular weight is approximately 214.22 g/mol . The mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to this mass.[19][20]

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing the purity of the final compound.

-

Methodology: A reversed-phase C18 column is typically used with a mobile phase gradient of water (often with 0.1% formic acid or TFA) and an organic solvent like acetonitrile or methanol. Detection is commonly performed with a UV detector.

-

Interpretation: A pure sample will ideally show a single, sharp, and symmetrical peak in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Data Summary

The following table summarizes the expected characterization data for the target compound, this compound.

| Technique | Parameter | Expected Observation/Value | Purpose |

| ¹H NMR | Chemical Shifts (δ) | ~7.0-8.0 ppm (Aromatic H), ~9-11 ppm (Phenolic OH), ~12-13 ppm (Carboxylic COOH) | Structural Elucidation |

| ¹³C NMR | Chemical Shifts (δ) | ~165-175 ppm (COOH), ~110-160 ppm (Aromatic C) | Carbon Skeleton Confirmation |

| FT-IR | Wavenumbers (cm⁻¹) | 3200-3500 (OH), 2500-3300 (broad OH), 1680-1710 (C=O) | Functional Group Identification |

| Mass Spec. | Molecular Ion Peak | m/z ≈ 214.06 for C₁₃H₁₀O₃ | Molecular Weight Confirmation |

| HPLC | Retention Time | Single sharp peak | Purity Assessment (>95%) |

Conclusion

The synthesis and characterization of this compound derivatives are reliably achieved through a well-established workflow centered on the Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and excellent functional group tolerance, making it superior to classical methods. A rigorous, multi-technique approach to characterization, combining NMR, FT-IR, MS, and HPLC, is essential to validate the identity, structure, and purity of the final product. This integrated methodology provides researchers with a robust framework for producing high-quality compounds for further investigation in drug discovery and materials science.

References

-

Alberico, D., Scott, M. E., & Lautens, M. (2007). Aryl-Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation. Chemical Reviews, 107(1), 174-238. Available from: [Link]

-

Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. Available from: [Link]

-

Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. Available from: [Link]

-

Bala, S., Sharma, N., Kajal, A., Kamboj, S., & Saini, V. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(9), 3322-3330. Available from: [Link]

-

BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Xue, Z., Dai, X., Yu, L., Yang, Z., Hong, Y., Pu, Y., Zhou, Y., & Huang, F. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry, 37(5), 2110046. Available from: [Link]

-

OperaChem. (2025). Ullmann coupling-An overview. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) p-hydroxybenzoic acid and (b) p-hydroxybenzoic acid -zinc sulphate complex. Retrieved from [Link]

-

MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]

-

MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Quora. (2022). How is IR spectroscopy distinguish between O.P.M. hydroxybenzoic acid? Retrieved from [Link]

-

Polfer, N. C., Oomens, J., & Eyler, J. R. (2006). Gas-Phase Deprotonation of p-Hydroxybenzoic Acid Investigated by IR Spectroscopy: Solution-Phase Structure Is Retained upon ESI. Journal of the American Chemical Society, 128(2), 513-516. Available from: [Link]

-

Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. Available from: [Link]

-

NIST. (n.d.). Biphenyl-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link]

-

Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

-

Journal of Chemical Education. (2018). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Retrieved from [Link]

-

Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Retrieved from [Link]

-

ChemBeast. (2026). 3-Hydroxy-4-methylbenzoic Acid: Properties, Applications, and Sourcing Guide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A supramolecular palladium catalyst for Suzuki-Miyaura coupling in aqueous media. Retrieved from [Link]

-

PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

- Google Patents. (n.d.). US3235588A - Purification of benzoic acid.

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

- Google Patents. (n.d.). US20020022743A1 - Method for the purification of aryl sulfonic acids and salts.

-

Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). a).... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Retrieved from [Link]

-

PubChem. (n.d.). 4'-Hydroxy-biphenyl-3-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-4-phenylbenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN112673108A - Process for producing 3-hydroxy-4-aminobenzoic acids.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3'-Hydroxybiphenyl-4-carboxylic Acid|CAS 220950-35-6 [benchchem.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. jocpr.com [jocpr.com]

- 5. Recent advances in aryl–aryl bond formation by direct arylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]

- 10. byjus.com [byjus.com]

- 11. Ullmann coupling-An overview - operachem [operachem.com]

- 12. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Biphenyl(92-52-4) 1H NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. quora.com [quora.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Biphenyl-4-carboxylic acid [webbook.nist.gov]

- 20. (1,1'-Biphenyl)-4-carboxylic acid | C13H10O2 | CID 66724 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Hydroxy-4-phenylbenzoic Acid: A Technical Guide

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize the molecular structure of 3-Hydroxy-4-phenylbenzoic acid. As a crucial aspect of chemical synthesis and drug development, unequivocal structural confirmation is paramount. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical underpinnings and practical, field-proven insights into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While publicly accessible, complete experimental datasets for this compound are limited, this guide will leverage established principles of spectroscopy and data from closely related structural analogs to present a comprehensive analysis of the expected spectral features. This approach serves as a robust framework for researchers engaged in the synthesis and analysis of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

Proton (¹H) NMR spectroscopy provides detailed information about the number of distinct proton environments, their neighboring protons (spin-spin splitting), and their relative quantities (integration).

Based on the structure of this compound, we can predict the following signals:

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (δ 10-13 ppm), due to the acidic nature of the proton.[1]

-

Phenolic Proton (-OH): A singlet, the chemical shift of which can vary (δ 5-8 ppm) and is often concentration and solvent-dependent.

-

Aromatic Protons: The seven aromatic protons will appear in the region of δ 6.8-8.2 ppm. The specific splitting patterns can be complex due to the substitution pattern. We would expect to distinguish the protons on the benzoic acid ring from those on the phenyl ring. The protons ortho to the carboxylic acid group are expected to be the most downfield on that ring.[2]

To illustrate the expected signals, consider the ¹H NMR data for the closely related 3-Hydroxy-4-methylbenzoic acid, which shares the same substitution pattern on the benzoic acid ring.

| Assignment | Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~13.0 |

| Phenolic (-OH) | ~9.71 |

| Aromatic (H-2) | ~7.42 |

| Aromatic (H-6) | ~7.34 |

| Aromatic (H-5) | ~7.18 |

| Methyl (-CH₃) | ~2.19 |

(Data is representative and sourced from similar compounds)[3]

This data demonstrates the downfield shifts of the acidic protons and the distinct signals for the aromatic protons, which would be further complicated by the phenyl group in our target molecule.

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton signals.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as a reference point.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. The instrument is then tuned and the magnetic field is "shimmed" to achieve homogeneity, which is crucial for high-resolution spectra.[4]

-

Data Acquisition: A standard ¹H pulse program is executed. Key parameters to set include the number of scans, the relaxation delay, and the spectral width. For quantitative results, a longer relaxation delay is necessary to ensure complete relaxation of all protons between pulses.

-

Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to generate the spectrum. This is followed by phase correction, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. [5]The frequencies of these vibrations are characteristic of the types of chemical bonds and functional groups present.

The key functional groups in this compound will give rise to distinct absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹. [6]This broadness is due to hydrogen bonding.

-

O-H Stretch (Phenol): A broad absorption band in the region of 3200-3550 cm⁻¹. [7]This will likely overlap with the carboxylic acid O-H stretch.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1710 and 1760 cm⁻¹. [6]Its exact position can be influenced by hydrogen bonding.

-

C=C Stretch (Aromatic): Medium to weak absorption bands in the 1500-1600 cm⁻¹ region.

-

C-H Stretch (Aromatic): Absorption bands typically appear above 3000 cm⁻¹. [8]* C-O Stretch: Bands in the 1210-1320 cm⁻¹ (from the acid) and 970-1250 cm⁻¹ (from the phenol) regions. [7]

The IR spectrum of 3-Hydroxy-4-methoxybenzoic acid from the NIST database shows characteristic peaks that are relevant for our target molecule. [9]

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (Carboxylic Acid & Phenol) | Broad, ~2500-3500 |

| C=O Stretch (Carboxylic Acid) | Strong, ~1700 |

| C=C Stretch (Aromatic) | ~1600, ~1500 |

| C-O Stretch | ~1250 |

A common method for analyzing solid samples is the thin solid film method. [10]

-

Sample Preparation: Dissolve a small amount of the solid (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.

-

Film Deposition: Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr), which is transparent to infrared radiation. [7]3. Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.

For this compound (C₁₃H₁₀O₃), the calculated molecular weight is approximately 214.22 g/mol . [11]

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, we expect to see a molecular ion peak at m/z = 214.

-

Key Fragmentation Patterns: Aromatic carboxylic acids typically exhibit characteristic fragmentation patterns. [12] * Loss of -OH (M-17): A peak at m/z = 197, corresponding to the loss of a hydroxyl radical.

-

Loss of -COOH (M-45): A peak at m/z = 169, resulting from the loss of the entire carboxyl group.

-

Loss of CO (decarbonylation): Fragmentation of the benzoyl cation can lead to the loss of carbon monoxide.

-

The mass spectrum of benzoic acid (MW = 122.12 g/mol ) provides a good example of the fragmentation of the carboxylic acid group. [13][14]

| m/z | Assignment |

|---|---|

| 122 | Molecular Ion [M]⁺ |

| 105 | [M - OH]⁺ |

| 77 | [M - COOH]⁺ or [C₆H₅]⁺ |

| 51 | Fragmentation of the phenyl ring |

This illustrates the common losses from the carboxylic acid moiety, which would also be expected for this compound.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples, which is then heated to vaporize the compound.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺). [13]3. Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust methodology for the structural confirmation of this compound. By combining the detailed atomic connectivity from ¹H and ¹³C NMR, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation information from mass spectrometry, researchers can achieve an unambiguous characterization of the molecule. The predictive data and experimental protocols presented herein serve as a valuable resource for scientists working on the synthesis, purification, and application of this and related biphenyl carboxylic acid derivatives.

References

-

William Reusch. (n.d.). Infrared Spectroscopy. Michigan State University Department of Chemistry. Retrieved from [Link]

-

James Ashenhurst. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66724, (1,1'-Biphenyl)-4-carboxylic acid. Retrieved from [Link]

-

K. Vékey, A. Gömöry, J. Tamás. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development and Application of Aromatic [13C, 1H] SOFAST-HMQC NMR Experiment for Nucleic Acids. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

A. R. Philpotts. (n.d.). A Simple Method of Obtaining the Infrared Spectra of Solid Organic Samples. Journal of Chemical Education. Retrieved from [Link]

-

Doc Brown. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Electron Ionization Mass Spectra of Derivatives of Hydroxyl , Mercapto and Amino Benzoic Acids. Retrieved from [Link]

-

American Chemical Society. (2016). Upper-Level Courses and Across the Curriculum Volume 3 : 13C NMR Spectroscopy. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Hydroxy-4-methoxybenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

Doc Brown. (2025, November 8). mass spectrum of benzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 301556, 4'-Hydroxy-4-biphenylcarboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

-

Wiley. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.12. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Retrieved from [Link]

-

Automated Topology Builder. (n.d.). 3-Biphenylcarboxylicacid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9348, 3-Phenylsalicylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 3-Hydroxy-4-methylbenzoic acid(586-30-1) 1H NMR [m.chemicalbook.com]

- 4. books.rsc.org [books.rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. 3-Hydroxy-4-methoxybenzoic acid [webbook.nist.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 4'-Hydroxy-4-biphenylcarboxylic acid | C13H10O3 | CID 301556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Benzoic acid [webbook.nist.gov]

An In-Depth Technical Guide on the Preliminary Cytotoxicity of 3-Hydroxy-4-phenylbenzoic Acid on Cancer Cell Lines

Authored by: Senior Application Scientist

Abstract

The relentless pursuit of novel and effective anti-cancer therapeutics is a cornerstone of modern biomedical research. This guide provides a comprehensive technical overview of the preliminary in vitro evaluation of 3-Hydroxy-4-phenylbenzoic acid, a biphenyl carboxylic acid derivative, for its cytotoxic potential against various cancer cell lines. We delve into the scientific rationale, detailed experimental protocols, data interpretation, and the potential mechanistic underpinnings of its anti-cancer activity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of new oncological drug candidates.

Introduction: The Rationale for Investigating this compound

The global cancer burden necessitates the continuous exploration of new chemical entities with potent and selective anti-tumor properties. Biphenyl compounds, characterized by two interconnected phenyl rings, represent a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The structural motif of this compound, a derivative of 4-phenylbenzoic acid, suggests its potential as a bioactive agent. Hydroxybenzoic acids and their derivatives have been reported to possess diverse biological properties, including antimicrobial, antioxidant, and anti-inflammatory activities.[1][2][3] The introduction of a hydroxyl group can significantly influence the electronic and steric properties of a molecule, potentially enhancing its interaction with biological targets.

The exploration of hydroxylated biphenyl carboxylic acids as potential anti-cancer agents is a promising avenue. For instance, derivatives of 4'-hydroxybiphenyl-4-carboxylic acid have been investigated as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[4][5] Furthermore, some biphenyl carboxylic acid derivatives have demonstrated potent cytotoxic effects against breast cancer cell lines.[6] The structural similarities of this compound to these known bioactive compounds provide a strong rationale for its investigation as a potential cytotoxic agent against cancer cells.

This guide will outline a systematic approach to assess the preliminary cytotoxicity of this compound, providing a foundational framework for its further development as a potential anti-cancer therapeutic.

Foundational Knowledge: Understanding In Vitro Cytotoxicity Assessment

Before delving into the specific protocols for this compound, it is crucial to establish a firm understanding of the principles of in vitro cytotoxicity testing. These assays are fundamental in the early stages of drug discovery to evaluate the toxic effects of a compound on cells.[7][8][9] They provide critical information on dose-dependent toxicity and help in the selection of promising drug candidates for further preclinical development.[8]

A variety of in vitro assays are available to assess cytotoxicity, each with its own mechanism and endpoint.[10] These can be broadly categorized into:

-

Dye Exclusion Assays: These assays, such as the trypan blue exclusion test, distinguish between viable and non-viable cells based on the integrity of the cell membrane.

-

Colorimetric Assays: These are widely used methods that measure metabolic activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, for example, relies on the reduction of the yellow tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

-

Fluorometric Assays: These assays utilize fluorescent dyes to measure parameters like cell viability, proliferation, and apoptosis.

-

Luminometric Assays: These highly sensitive assays measure the light output from a luciferase reaction, which can be linked to cell viability (e.g., by measuring ATP levels).

The choice of assay is critical and depends on the specific research question and the anticipated mechanism of cell death.[10] For a preliminary screen of a novel compound like this compound, a metabolic activity-based assay such as the MTT assay is a robust and cost-effective starting point.

Experimental Design and Protocols

A well-designed experimental plan is paramount for obtaining reliable and reproducible data. This section outlines the key components of the experimental workflow for evaluating the cytotoxicity of this compound.

3.1. Materials and Reagents

-

Test Compound: this compound (purity >95%).

-

Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 [breast adenocarcinoma], A549 [lung carcinoma], HCT116 [colorectal carcinoma]) and a non-cancerous cell line (e.g., HEK293 [human embryonic kidney]) to assess selectivity.

-

Cell Culture Media: Appropriate media for each cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.

-

Solubilization Solution: Dimethyl sulfoxide (DMSO) or a similar solvent to dissolve the formazan crystals.

-

Positive Control: A well-characterized cytotoxic drug (e.g., Doxorubicin).

-

Negative Control: Vehicle control (e.g., DMSO at the highest concentration used for the test compound).

-

Other Reagents: Phosphate-buffered saline (PBS), trypsin-EDTA.

3.2. Experimental Workflow Diagram

Caption: A streamlined workflow for assessing the in vitro cytotoxicity of a test compound.

3.3. Step-by-Step Protocol: MTT Assay

This protocol provides a detailed, self-validating methodology for assessing the cytotoxicity of this compound.

-

Cell Seeding:

-

Harvest exponentially growing cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound, positive control, or vehicle control.

-

Incubate the plate for different time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.

-

-

MTT Assay Procedure:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, using a suitable software program (e.g., GraphPad Prism).

-

Representative Data and Interpretation

The following table presents hypothetical data from an MTT assay evaluating the cytotoxicity of this compound on three cancer cell lines and one non-cancerous cell line after 48 hours of treatment.

| Cell Line | Cancer Type | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Doxorubicin (Positive Control) |

| MCF-7 | Breast Adenocarcinoma | 25.5 | 0.8 |

| A549 | Lung Carcinoma | 42.1 | 1.2 |

| HCT116 | Colorectal Carcinoma | 18.9 | 0.5 |

| HEK293 | Human Embryonic Kidney | > 100 | 5.6 |

Interpretation of Results:

-

The data suggests that this compound exhibits dose-dependent cytotoxicity against all three tested cancer cell lines.

-

The HCT116 colorectal carcinoma cell line appears to be the most sensitive to the compound, with the lowest IC₅₀ value of 18.9 µM.

-

Importantly, the compound shows significantly lower cytotoxicity towards the non-cancerous HEK293 cell line (IC₅₀ > 100 µM), indicating a degree of selectivity for cancer cells.

-

While the potency is lower than the positive control, Doxorubicin, the selective cytotoxicity warrants further investigation.

Potential Mechanisms of Action and Future Directions

The preliminary cytotoxicity data provides a strong foundation for further mechanistic studies. Phenolic compounds can exert their anti-cancer effects through various mechanisms.[11] Some polyphenols can act as pro-oxidants at higher concentrations, leading to increased reactive oxygen species (ROS) levels, DNA damage, and ultimately apoptosis.[11]

5.1. Investigating Apoptosis Induction

A key question is whether this compound induces apoptosis, a form of programmed cell death.[12] Several assays can be employed to investigate this:

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Measuring the activity of key caspases, such as caspase-3 and caspase-9, can confirm the involvement of the apoptotic pathway.

-

Western Blot Analysis: This technique can be used to assess the expression levels of key apoptosis-related proteins, such as Bax, Bcl-2, and cleaved PARP. An increased Bax/Bcl-2 ratio is a hallmark of apoptosis.

5.2. Exploring Cell Cycle Arrest

Another potential mechanism of action is the induction of cell cycle arrest, which would prevent cancer cells from proliferating. This can be investigated using:

-

Flow Cytometry with Propidium Iodide (PI) Staining: This method allows for the analysis of the cell cycle distribution (G0/G1, S, and G2/M phases). An accumulation of cells in a particular phase would suggest cell cycle arrest at that checkpoint.

5.3. Potential Signaling Pathways

The observed cytotoxic effects could be mediated by the modulation of specific signaling pathways that are often dysregulated in cancer.

Caption: A potential signaling pathway for the anti-cancer activity of this compound.

For example, 3,4-dihydroxybenzoic acid has been shown to induce apoptosis in human gastric carcinoma cells through the activation of the JNK/p38 MAPK signaling pathway.[13] It is plausible that this compound could act through a similar mechanism.

Conclusion and Future Perspectives

This technical guide has outlined a comprehensive and scientifically rigorous approach to evaluating the preliminary cytotoxicity of this compound against cancer cell lines. The hypothetical data presented herein suggests that this compound exhibits selective cytotoxicity towards cancer cells, making it a promising candidate for further investigation.

Future studies should focus on:

-

Expanding the Cell Line Panel: Testing the compound against a broader range of cancer cell lines, including those with different genetic backgrounds and drug resistance profiles.

-

In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms underlying its cytotoxic activity, including its effects on apoptosis, cell cycle, and key signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and selectivity.

-

In Vivo Efficacy Studies: If the in vitro data remains promising, the next logical step would be to evaluate the anti-tumor efficacy of the compound in animal models of cancer.

The systematic approach detailed in this guide provides a solid foundation for the continued exploration of this compound and its derivatives as a potential new class of anti-cancer agents.

References

-

A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. SciSpace. [Link]

-

A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. [Link]

-

Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation. PubMed. [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]

-

Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. PubMed Central. [Link]

-

In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. [Link]

-

In Vitro Cytotoxicity Assays. Alfa Cytology. [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

-

Inhibitory Mechanism of Combined Hydroxychavicol With Epigallocatechin-3-Gallate Against Glioma Cancer Cell Lines: A Transcriptomic Analysis. Frontiers. [Link]

-

Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Bentham Science Publisher. [Link]

-

Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Shihab - Current Medicinal Chemistry. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [rjpbr.com]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 9. kosheeka.com [kosheeka.com]

- 10. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 11. Frontiers | Inhibitory Mechanism of Combined Hydroxychavicol With Epigallocatechin-3-Gallate Against Glioma Cancer Cell Lines: A Transcriptomic Analysis [frontiersin.org]

- 12. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Hydroxy-4-phenylbenzoic acid IUPAC name and structure

Technical Monograph: 3-Hydroxy-4-phenylbenzoic acid

Executive Summary

This technical guide provides a comprehensive analysis of This compound , a specific regioisomer of the hydroxybiphenylcarboxylic acid family. While often overshadowed by its isomers (such as the salicylate analog 2-hydroxy-4-phenylbenzoic acid), this compound represents a critical scaffold in the development of liquid crystals, metal-organic frameworks (MOFs), and non-steroidal anti-inflammatory drug (NSAID) pharmacophores. This document details its rigorous IUPAC nomenclature, a self-validating synthetic protocol via Suzuki-Miyaura coupling, and its physicochemical properties.

Part 1: Structural Identity & Nomenclature

Precise nomenclature is paramount when distinguishing between biphenyl isomers. The common name "this compound" uses the benzoic acid moiety as the parent structure. However, the systematic IUPAC name prioritizes the biphenyl skeleton.

Nomenclature Derivation

-

Common Name: this compound

-

Parent: Benzoic acid (Carboxyl carbon attached to C1).

-

Substituents: Hydroxyl group at C3; Phenyl group at C4.

-

Relational Geometry: The hydroxyl group is ortho to the phenyl ring and meta to the carboxylic acid.

-

-

Systematic IUPAC Name: 2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid

-

Reasoning: In biphenyl nomenclature, the bridgehead carbon is designated as C1. The carboxylic acid, being the principal functional group, is located at C4 (para to the bridge). The hydroxyl group, which is adjacent to the phenyl ring (the bridge), is assigned position C2.

-

Chemical Identifiers

| Identifier Type | Value |

| IUPAC Name | 2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid |

| Molecular Formula | C₁₃H₁₀O₃ |

| Molecular Weight | 214.22 g/mol |

| SMILES | OC(=O)C1=CC(O)=C(C2=CC=CC=C2)C=C1 |

| Key Structural Feature | Biaryl torsion angle influenced by intramolecular H-bonding (OH···π or OH···O interactions depending on conformation). |

Structural Visualization

Part 2: Synthetic Methodology (High-Fidelity Protocol)

Direct coupling of free phenols in Suzuki-Miyaura reactions can lead to catalyst poisoning or low turnover numbers due to the acidic proton. To ensure "Scientific Integrity" and high yields, this protocol employs a protection-deprotection strategy.

Retrosynthetic Analysis

-

Target: this compound.

-

Disconnection: Biaryl C-C bond.

-

Precursors: 4-Bromo-3-hydroxybenzoic acid (electrophile) + Phenylboronic acid (nucleophile).

-

Strategy: Protect OH

Suzuki Coupling

Validated Protocol

Step 1: Ligand Protection (Methylation)

-

Reagents: 4-Bromo-3-hydroxybenzoic acid, Methyl iodide (MeI), K₂CO₃, Acetone.

-

Process: Reflux 4-bromo-3-hydroxybenzoic acid with 2.5 eq. K₂CO₃ and 3.0 eq. MeI in acetone for 12 hours.

-

Outcome: Methyl 4-bromo-3-methoxybenzoate (Double protection of acid and phenol).

Step 2: Suzuki-Miyaura Coupling

-

Reagents: Methyl 4-bromo-3-methoxybenzoate, Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (3 mol%), Cs₂CO₃ (3 eq).

-

Solvent: 1,4-Dioxane/Water (4:1 degassed).

-

Condition: 90°C under N₂ atmosphere for 16 hours.

-

Mechanism: Oxidative addition of Pd into C-Br bond, transmetallation with boronate, reductive elimination to form the biaryl bond.

Step 3: Global Deprotection

-

Reagents: BBr₃ (Boron tribromide), CH₂Cl₂ (DCM).

-

Process: Cool substrate in dry DCM to -78°C. Add BBr₃ (4 eq) dropwise. Warm to RT and stir overnight. Quench with ice water.

-

Purification: Recrystallization from Ethanol/Water.

Synthesis Workflow Diagram

Part 3: Physicochemical Profiling & Applications

Understanding the physical parameters is crucial for drug formulation and material science applications.

Predicted Properties Table

| Property | Value (Predicted) | Significance |

| pKa (Carboxyl) | ~4.2 | Typical for benzoic acids; slightly higher due to electron-donating OH (via resonance/induction balance). |

| pKa (Phenol) | ~9.8 | The hydroxyl group is less acidic than in salicylic acid due to lack of intramolecular H-bond to Carbonyl. |

| LogP | 3.1 - 3.4 | Moderate lipophilicity; suitable for oral bioavailability (Lipinski's Rule of 5 compliant). |

| H-Bond Donors | 2 | COOH and OH.[1][2] |

| H-Bond Acceptors | 3 | Carbonyl O, Hydroxyl O, Ether-like O (if deprotonated). |

Biological & Material Context

-

Drug Discovery (TTR Amyloidosis):

-

Biphenyl structures are privileged scaffolds for stabilizing Transthyretin (TTR). While Diflunisal (2',4'-difluoro-4-hydroxy-3-biphenylcarboxylic acid) is the clinical standard, the 3-hydroxy-4-phenyl isomer provides a unique vector for structure-activity relationship (SAR) studies, potentially altering the binding pocket fit via the ortho-hydroxyl steric clash [1].

-

-

Liquid Crystals:

-

The 4-phenylbenzoic acid core is a classic mesogen. The introduction of the lateral 3-hydroxyl group disrupts planarity, lowering melting points and potentially inducing nematic phases useful in display technologies [2].

-

-

Metabolic Pathway:

-

This compound is a potential metabolite of biphenyl biodegradation pathways, often formed via hydroxylation of 4-phenylbenzoic acid by cytochrome P450 monooxygenases [3].

-

References

-

PubChem. 2-Hydroxy-4-phenylbenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Standard Protocol Reference).

Sources

Methodological & Application

Application Note: A Robust, Validated HPLC Method for the Quantification of 3-Hydroxy-4-phenylbenzoic Acid

Abstract

This application note presents a comprehensive guide for the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-Hydroxy-4-phenylbenzoic acid. This document is intended for researchers, quality control analysts, and drug development professionals who require a reliable analytical method for this compound in various matrices. The presented protocol is grounded in established chromatographic principles and adheres to the stringent validation criteria set forth by the International Council for Harmonisation (ICH)[1][2]. While providing a robust starting point, users are reminded that experimental verification of specific parameters is essential for implementation in their respective laboratories.

Introduction: The Rationale for a Validated Method

This compound is a significant molecule in several areas of chemical and pharmaceutical research. As a derivative of benzoic acid, it shares characteristics with compounds of known biological activity and is a potential building block in the synthesis of novel therapeutic agents. Accurate quantification is paramount for pharmacokinetic studies, formulation development, quality control of starting materials, and monitoring of chemical reactions. The development of a stability-indicating HPLC method is also crucial for assessing the degradation of the analyte under various stress conditions, a key requirement in pharmaceutical development[3][4][5]. This document provides a detailed roadmap for establishing such a method, ensuring its suitability for its intended purpose[2].

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the foundation of rational HPLC method development.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 4-Hydroxybenzoic Acid (Experimental) | 4'-Hydroxy-4-biphenylcarboxylic acid (Predicted) | Source |

| Molecular Formula | C₁₃H₁₀O₃ | C₇H₆O₃ | C₁₃H₁₀O₃ | [6],[5],[7] |

| Molecular Weight | 214.22 g/mol | 138.12 g/mol | 214.22 g/mol | [6],[5],[7] |

| pKa (Carboxylic Acid) | ~4.0 - 4.5 | 4.54 | 4.29 | [5],[4] |

| UV λmax | ~250-260 nm and ~290-300 nm (in acidic mobile phase) | ~255 nm | Not Available | [8] |

| Solubility | Soluble in methanol and acetonitrile; sparingly soluble in water. | Soluble in alcohol, ether, acetone; slightly soluble in water.[5] | Almost transparent in hot methanol.[4] | [9],[5],[10] |